Metronidazole

Description

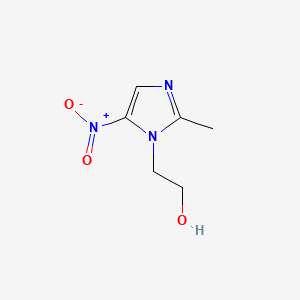

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | metronidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metronidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69198-10-3 (mono-hydrochloride) | |

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020892 | |

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L | |

| Record name | SID855672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |

CAS No. |

443-48-1, 56010-45-8 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140QMO216E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Metronidazole Against Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a nitroimidazole antimicrobial, remains a cornerstone in the therapeutic arsenal against anaerobic bacterial infections.[1][2][3] Its selective and potent bactericidal activity is contingent upon the unique metabolic environment of these microorganisms. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, detailing its activation, cytotoxic effects, and the molecular basis of bacterial resistance.

The Principle of Selective Toxicity: A Prodrug Activated by Anaerobiosis

This compound is administered as a prodrug, a pharmacologically inert compound that requires intracellular activation to exert its antimicrobial effect.[4][5] The selective toxicity of this compound towards anaerobic bacteria is a direct consequence of their distinct low-redox-potential metabolic pathways, which are absent in aerobic and facultative anaerobic bacteria under aerobic conditions.[6]

The activation process is initiated by the passive diffusion of this compound across the bacterial cell membrane.[7][8] Once inside the anaerobic bacterium, the nitro group of the this compound molecule is reduced. This reduction is a critical step, catalyzed by low-redox-potential electron-transport proteins, most notably ferredoxin or flavodoxin.[5][6][9] These proteins are key components of anaerobic energy metabolism, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system.[8]

The reduction of the nitro group generates a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates.[4][10][11] These reactive species are the ultimate effectors of this compound's bactericidal activity.

The Cytotoxic Aftermath: DNA Damage and Cell Death

Upon their formation, the reactive intermediates of this compound wreak havoc within the bacterial cell, primarily targeting the DNA.[7][11] These cytotoxic molecules interact with the bacterial DNA, leading to a loss of its helical structure, strand breakage, and overall destabilization.[8][10] This extensive DNA damage inhibits crucial cellular processes, including DNA replication and transcription, which are essential for bacterial survival and proliferation.[11] The culmination of this molecular onslaught is rapid bacterial cell death.[8]

Quantifying Efficacy: In Vitro Susceptibility of Anaerobic Bacteria

The in vitro potency of this compound against various anaerobic bacteria is quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism. Below is a summary of representative MIC values for this compound against clinically significant anaerobic bacteria.

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Bacteroides fragilis | 0.5 | 2 | 0.25 - >256 |

| Prevotella spp. | 0.25 | 1 | ≤0.06 - 4 |

| Fusobacterium spp. | ≤0.06 | 0.25 | ≤0.06 - 0.5 |

| Clostridium perfringens | 0.5 | 4 | 0.12 - 8 |

| Clostridioides difficile | 0.5 | 1 | 0.12 - 2 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.

Experimental Protocols: Assessing Antimicrobial Susceptibility

A standardized method for determining the susceptibility of anaerobic bacteria to this compound is the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for MIC Determination

1. Media Preparation:

-

Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[5][12]

-

Autoclave and cool the agar to 48-50°C in a water bath.[13]

2. Preparation of this compound Stock Solution:

-

Aseptically weigh an appropriate amount of this compound powder.

-

Dissolve the powder in a minimal volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Dilute to the final desired volume with sterile distilled water to create a high-concentration stock solution (e.g., 1280 mg/L).[13]

3. Antibiotic Plate Preparation:

-

Perform serial twofold dilutions of the this compound stock solution.[12]

-

Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.25 to 32 mg/L).[13]

-

Mix thoroughly and pour into sterile petri dishes.[12]

-

Prepare a growth control plate containing no this compound.[13]

4. Inoculum Preparation:

-

Subculture the clinical isolates and Quality Control (QC) strains onto a non-selective agar plate and incubate anaerobically for 24-48 hours.[13]

-

Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match a 0.5 McFarland turbidity standard.[12]

5. Inoculation:

-

Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.[12]

6. Incubation:

-

Allow the inoculum spots to dry.

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 48 hours.[12]

7. Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[12]

Mechanisms of Resistance: When the Weapon Fails

Acquired resistance to this compound in anaerobic bacteria, though still relatively uncommon for many species, is a growing clinical concern.[14] The primary mechanisms of resistance revolve around alterations in the activation of the drug.

-

nim Genes: The most well-characterized mechanism of resistance involves the presence of nim genes.[14] These genes encode nitroimidazole reductases that convert the 5-nitroimidazole group of this compound into a non-toxic amino derivative, effectively inactivating the drug before it can be reduced to its cytotoxic form.[14] To date, several nim genes (nimA to nimK) have been identified.[14]

-

Decreased Reductive Activation: Resistance can also arise from decreased activity of the enzymes responsible for this compound activation, such as PFOR.[15] Mutations in the genes encoding these enzymes can lead to reduced efficiency in the reduction of this compound, thereby diminishing the production of cytotoxic radicals.

-

Impaired Electron Transport: Alterations in the electron transport chain, specifically involving ferredoxin, can also contribute to resistance. A decrease in the levels of reduced ferredoxin would limit the number of electrons available to activate this compound.

-

Enhanced DNA Repair: Some bacteria may develop enhanced DNA repair mechanisms that can counteract the DNA damage induced by the activated this compound, although this is a less common mechanism.[5]

Conclusion

The efficacy of this compound against anaerobic bacteria is a testament to the power of targeted drug activation. Its mechanism, which relies on the unique low-redox-potential environment of these organisms, ensures selective and potent bactericidal activity. A thorough understanding of this mechanism, from the initial reductive activation to the ultimate DNA damage, is crucial for its continued effective use in the clinic and for the development of novel strategies to combat emerging resistance.

References

- 1. This compound: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 2. This compound: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Mode of action of this compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Metronidazole: A Technical Guide to its Chemical Synthesis and Properties for Research Applications

Abstract: This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, and pharmacological characteristics of metronidazole. It is intended for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols for synthesis and antimicrobial evaluation, summarizes quantitative data in tabular format, and provides visual diagrams of key pathways and workflows to facilitate understanding.

Introduction

This compound, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a synthetic nitroimidazole derivative first introduced in 1959.[1][2] It is a cornerstone therapeutic agent against anaerobic bacteria and certain protozoan parasites.[3][4][5] Its efficacy stems from its ability to act as a prodrug that, once activated within anaerobic microorganisms, disrupts DNA synthesis, leading to cell death.[3][][7][8] This document serves as a comprehensive resource, consolidating critical technical information for research and development purposes.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[8][9] It is characterized by a slightly bitter and salty taste and is known to darken upon exposure to light.[9] Its fundamental physicochemical properties are crucial for formulation and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | [3] |

| Molecular Formula | C₆H₉N₃O₃ | [3][8] |

| Molar Mass | 171.156 g·mol⁻¹ | [3] |

| Melting Point | 159-161 °C | [10] |

| Boiling Point | 405.4 °C (estimated) | [11] |

| pKa | 2.57 - 2.62 | [1][11][12] |

| Water Solubility | Approx. 10 mg/mL at 20-25°C | [1] |

| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL | [13] |

| Solubility in Ethanol | Sparingly soluble (approx. 5 mg/mL) | [9][13] |

| Solubility in DMSO/DMF | Approx. 15 mg/mL | [13] |

| Log P (Octanol/Water) | -0.02 |[1][11][12] |

Chemical Synthesis

The most common industrial synthesis of this compound involves a two-step process starting from 2-methylimidazole. The core of the synthesis is the alkylation of 2-methyl-5-nitroimidazole with an ethanol group.

Synthesis Workflow

The general workflow for this compound synthesis is outlined below. It begins with the nitration of 2-methylimidazole, followed by the addition of the hydroxyethyl group to the imidazole ring.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-5-nitroimidazole

This protocol describes the synthesis of this compound via the reaction of 2-methyl-5-nitroimidazole with ethylene oxide.[14]

Materials:

-

2-Methyl-5-nitroimidazole (1.0 eq)

-

Ethylene oxide (excess)

-

Formic acid (catalyst)

-

Sulfuric acid (catalyst)

-

1M Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution of formic acid and concentrated sulfuric acid.

-

Add 2-methyl-5-nitroimidazole (1.0 eq) to the mixed acid solution.

-

Slowly introduce ethylene oxide into the reaction vessel while maintaining the temperature at 80°C.

-

Allow the reaction to proceed for 12 hours at 80°C.

-

After the reaction is complete, cool the mixture and adjust the pH to 8 using a 1M sodium hydroxide solution.

-

Perform a liquid-liquid extraction using ethyl acetate (3x volumes).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.

Pharmacological Properties

Mechanism of Action

This compound is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[3][15] Its activation occurs under low redox potential conditions, which are characteristic of these organisms.

The mechanism involves four key steps: [][16]

-

Cellular Entry: this compound, being a small and lipophilic molecule, passively diffuses across the microbial cell membrane.[16][17]

-

Reductive Activation: Inside the anaerobic cell, low-redox-potential electron-transport proteins (like ferredoxin or flavodoxin) produced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) donate an electron to the nitro group of this compound.[3] This reduction converts the prodrug into a highly reactive, short-lived nitroso radical anion.[3][7][15]

-

DNA Damage: The cytotoxic radical anion interacts directly with the microbial DNA, causing a loss of its helical structure, strand breakage, and inhibition of nucleic acid synthesis.[][7][16][17]

-

Cell Death: The extensive damage to DNA and other vital macromolecules ultimately leads to microbial cell death.[7][16]

The selectivity of this compound arises because this reductive activation does not occur in aerobic mammalian cells, which lack the necessary low-redox-potential proteins.[17]

Caption: Mechanism of action of this compound in anaerobic organisms.

Antimicrobial Spectrum

This compound's activity is primarily restricted to obligate anaerobes and certain protozoa. It is not effective against aerobic or facultative anaerobic bacteria.[3][15]

-

Anaerobic Bacteria:

-

Gram-negative: Highly effective against Bacteroides species (including B. fragilis), Fusobacterium spp., Prevotella spp., and Porphyromonas spp.[4][15]

-

Gram-positive: Active against Clostridium species (including C. difficile and C. perfringens) and Peptostreptococcus spp.[5][15]

-

Other Bacteria: It is also used against Helicobacter pylori (a microaerophile) and Gardnerella vaginalis.[5][15]

-

-

Protozoa: It is a primary treatment for infections caused by Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[3][5]

Pharmacokinetics

The pharmacokinetic profile of this compound allows for effective systemic concentrations following administration.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | >80-90% | [3][18][19] |

| Time to Peak Plasma Conc. (Oral) | 1-2 hours | [3][19] |

| Distribution | ||

| Protein Binding | < 20% | [3][18][19] |

| Volume of Distribution | 0.51 - 1.1 L/kg | [1][18] |

| CNS/CSF Penetration | Excellent (60-100% of plasma levels) | [18][19] |

| Metabolism | ||

| Site | Primarily Hepatic | [3][19] |

| Major Metabolite | Hydroxythis compound (active) | [3][18] |

| Excretion | ||

| Elimination Half-life (Adults) | ~8 hours | [3][19] |

| Primary Route | Renal (Urine, ~77%) | [3][19] |

| Fecal Excretion | ~14% |[3][19] |

Mechanisms of Resistance

Although uncommon, resistance to this compound can occur and is typically multifactorial.[20] The primary mechanisms involve impairment of the drug's activation pathway or increased DNA repair.

Key mechanisms include: [20][21]

-

Reduced Reductive Activation: Downregulation or mutation of enzymes essential for activating this compound, such as pyruvate:ferredoxin oxidoreductase (PFOR).[20]

-

Impaired Electron Transport: Decreased levels of electron donor proteins like ferredoxin can lead to inefficient drug reduction.

-

Presence of nim Genes: The nim genes encode nitroimidazole reductase enzymes that convert this compound into a non-toxic amino derivative, effectively inactivating the drug.[20]

-

Increased Efflux: Some bacteria may utilize multi-drug efflux pumps to actively remove this compound from the cell.[20][21]

-

Enhanced DNA Repair: An increased capacity to repair DNA damage caused by the activated drug can confer resistance.[20]

Caption: Logical relationships of this compound resistance mechanisms.

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of this compound against anaerobic bacteria.

Materials:

-

This compound stock solution (prepared in a suitable solvent like DMSO and diluted in broth).

-

Anaerobic growth medium (e.g., supplemented Brucella broth).

-

Microbial inoculum, standardized to 0.5 McFarland turbidity.

-

96-well microtiter plates.

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets).

Procedure:

-

Prepare serial two-fold dilutions of this compound in the anaerobic broth directly in the 96-well plates. A typical concentration range might be 0.06 to 128 µg/mL.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Prepare a standardized inoculum of the test anaerobe and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the sterility control) with the bacterial suspension.

-

Seal the plates and incubate under anaerobic conditions at 35-37°C for 48 hours.

-

After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound remains an indispensable agent in the treatment of anaerobic and protozoal infections. A thorough understanding of its synthesis, physicochemical characteristics, and complex pharmacological profile is essential for its effective use in research and for the development of novel therapeutic strategies. This guide provides the foundational technical information required by professionals in the field, facilitating further investigation and application of this critical antimicrobial compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. scielo.br [scielo.br]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Symposium on antimicrobial agents. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound CAS#: 443-48-1 [m.chemicalbook.com]

- 11. DETAILS [inbirg.com]

- 12. Metronidazol | 443-48-1 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pharmacyfreak.com [pharmacyfreak.com]

- 18. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Mechanisms of Bacteroides fragilis resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Metronidazole's Efficacy Against Protozoan Parasites: A Technical Guide

Executive Summary

Metronidazole, a nitroimidazole antimicrobial, remains a cornerstone in the treatment of infections caused by anaerobic protozoan parasites. Its spectrum of activity, primarily encompassing Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, is a result of its unique mechanism of action, which is contingent on the anaerobic metabolic pathways of these organisms. This technical guide provides an in-depth analysis of this compound's activity against these key protozoan parasites, including its mechanism of action, the development of resistance, and detailed experimental protocols for susceptibility testing. Quantitative data on the drug's potency are presented in tabular format for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiparasitic agents.

Spectrum of Activity

This compound exhibits potent activity against a range of anaerobic protozoa.[1][2][3] Its efficacy is most pronounced against Trichomonas vaginalis, the causative agent of trichomoniasis; Giardia lamblia, responsible for giardiasis; and Entamoeba histolytica, the etiological agent of amoebiasis.[2][3] The selective toxicity of this compound towards these organisms is attributed to their anaerobic or microaerophilic nature, which facilitates the reductive activation of the drug.[4][5]

Mechanism of Action

This compound is a prodrug that requires intracellular reduction of its nitro group to exert its cytotoxic effects.[4][5] This activation process is unique to anaerobic organisms, which possess the necessary low redox potential electron-transport proteins.[4]

The key steps in this compound's mechanism of action are as follows:

-

Cellular Uptake: this compound, being a small and uncharged molecule, passively diffuses across the parasite's cell membrane.[6]

-

Reductive Activation: In the anaerobic environment of the parasite, the nitro group of this compound is reduced by electron-transport proteins such as ferredoxin.[4][7] This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[8][9]

-

Formation of Cytotoxic Radicals: The reduction of this compound leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[5][6]

-

DNA Damage: These reactive intermediates interact with the parasite's DNA, causing strand breakage, destabilization of the DNA helix, and inhibition of nucleic acid synthesis.[5][6][10]

-

Cell Death: The extensive DNA damage ultimately leads to parasite cell death.[5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Standard: Initial Exploratory Studies of Metronidazole in Bacterial Vaginosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a nitroimidazole antibiotic, stands as a cornerstone in the treatment of bacterial vaginosis (BV), a common polymicrobial condition characterized by a shift in the vaginal microbiome from a lactobacillus-dominant to an anaerobic bacteria-rich environment. This guide delves into the foundational exploratory studies that established this compound's efficacy against what was then termed "nonspecific vaginitis" (NSV), the precursor to the modern diagnosis of BV. We will examine the core experimental protocols, quantitative outcomes, and the elucidated mechanism of action that paved the way for its current widespread clinical use.

Mechanism of Action: A Targeted Assault on Anaerobic Metabolism

This compound is a prodrug, selectively activated by the unique metabolic machinery of anaerobic bacteria. Its efficacy hinges on the low redox potential environment within these organisms. The drug passively diffuses into the bacterial cell where its nitro group is reduced by electron-transport proteins like ferredoxin or flavodoxin. This reduction creates highly reactive nitro radical anions and other cytotoxic intermediates. These reactive species are the ultimate effectors of this compound's bactericidal activity, interacting with bacterial DNA to cause a loss of its helical structure and induce strand breaks. The resulting extensive DNA damage inhibits nucleic acid synthesis, leading to bacterial cell death.

The Core Mechanisms of Metronidazole-Induced DNA Damage and Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Its efficacy is rooted in its ability to selectively target and disrupt the fundamental processes of DNA synthesis and integrity within these microorganisms. This technical guide provides a comprehensive overview of the fundamental research into this compound's effects on DNA, detailing its mechanism of action, the resultant DNA damage, and the subsequent cellular repair responses. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its cytotoxic activities and potential mechanisms of resistance.

Mechanism of Action: From Prodrug to DNA Damage

This compound is a prodrug that requires intracellular reduction of its nitro group to become active.[1][] This activation is a key determinant of its selective toxicity towards anaerobic and microaerophilic organisms, which possess the necessary low-redox potential electron transport proteins, such as ferredoxin, to reduce the drug.[4][5]

The reduction process generates a series of highly reactive cytotoxic intermediates, including a short-lived nitroso free radical.[1][5][6] These reactive species are the primary effectors of this compound's antimicrobial activity, directly interacting with cellular macromolecules, most critically, DNA.[1][] The interaction with DNA leads to a cascade of damaging events, including the loss of the helical structure, DNA strand breakage, and ultimately, inhibition of nucleic acid synthesis, culminating in cell death.[1][2][][6][7]

The following diagram illustrates the activation pathway of this compound and its subsequent interaction with DNA.

Caption: this compound activation and DNA damage pathway.

DNA Damage Profile

The cytotoxic effects of this compound are primarily mediated by its ability to induce various forms of DNA damage. The most well-documented of these are DNA strand breaks.

DNA Strand Breaks

Both single-strand breaks (SSBs) and double-strand breaks (DSBs) have been observed following this compound treatment in a variety of organisms.[8][9][10][11] The formation of these breaks disrupts the integrity of the DNA molecule, posing a significant challenge to the cell's replicative and transcriptional machinery.

The extent of DNA damage is typically dependent on the concentration of this compound and the duration of exposure.[8][12] Proliferating cells often exhibit a higher number of DNA single-strand breaks compared to resting cells, likely due to the increased vulnerability of replicating DNA.[8][12]

Data on this compound-Induced DNA Damage

The following tables summarize quantitative data from various studies investigating the genotoxic effects of this compound.

Table 1: In Vitro Genotoxicity of this compound in Human Lymphocytes

| This compound Concentration (µM) | DNA Damage (Comet Assay) | Reference |

| 58.4 | Significant dose-dependent increase in DNA damage | [13] |

| 175.2 | Significant dose-dependent increase in DNA damage | [13] |

| 292.1 | Significant dose-dependent increase in DNA damage | [13] |

Table 2: In Vitro Genotoxicity of this compound in Canine and Feline Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type | This compound Concentration (µg/mL) | DNA Damage (γ-H2AX assay) | Reference |

| Canine PBMCs | 100 | Significant increase in DNA damage | [14][15][16] |

| Feline PBMCs | 100 | Significant increase in DNA damage | [14][15] |

Table 3: Genotoxicity of this compound in Mice

| This compound Dose (mg/kg b.w.) | Effect on Head DNA (%) (Comet Assay) | Effect on Tail DNA (%) (Comet Assay) | Reference |

| 500 | ~32% decrease | ~727% increase | [17] |

Cellular DNA Repair Responses

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of genotoxic agents like this compound. The specific repair pathways activated depend on the type of DNA lesion and the organism.

The SOS Response in Bacteria

In bacteria, the SOS response is a critical inducible DNA repair system that is activated in response to extensive DNA damage.[18] this compound-induced DNA damage is a known trigger of the SOS response.[19][20] This pathway is regulated by the RecA and LexA proteins.[21] Upon DNA damage, RecA is activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair and damage tolerance.[21] However, some of the polymerases induced during the SOS response are error-prone, which can lead to an increased mutation rate.[22]

The following diagram outlines the induction of the SOS response by this compound.

Caption: this compound-induced SOS response pathway in bacteria.

Homologous Recombination in Giardia duodenalis

In the protozoan parasite Giardia duodenalis, this compound-induced DNA double-strand breaks trigger a DNA homologous recombination repair (DHRR) pathway.[23] This is evidenced by the increased expression of key proteins involved in this process, such as GdMre11 and GdDMC1B (a Rad51 homolog), following this compound exposure.[23] This repair mechanism may contribute to the parasite's ability to survive in the presence of the drug.

The diagram below depicts the activation of the homologous recombination pathway in Giardia in response to this compound.

Caption: Homologous recombination repair in Giardia after this compound exposure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on DNA. Below are outlines of key experimental protocols frequently cited in the literature.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][13]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Workflow:

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of this compound Disodium Phosphate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. PlumX [plu.mx]

- 8. This compound induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA single strand-breaks in lymphocytes after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA breakage due to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes. | Semantic Scholar [semanticscholar.org]

- 13. Evaluation of the genotoxic activity of this compound and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound increases the emergence of ciprofloxacin- and amikacin-resistant Pseudomonas aeruginosa by inducing the SOS response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA damage induced by this compound in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Nitroreductase in the Bioactivation of Metronidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, is a prodrug that requires intracellular activation to exert its cytotoxic effects. This activation is critically dependent on the activity of a class of enzymes known as nitroreductases. This technical guide provides an in-depth exploration of the biochemical mechanisms, key enzymatic players, and experimental methodologies central to understanding the nitroreductase-mediated activation of this compound.

The Biochemical Pathway of this compound Activation

This compound's selective toxicity against anaerobic and microaerophilic organisms stems from their unique low-redox potential metabolic environment. The activation process is a reductive one, where the nitro group of the this compound molecule is reduced to generate highly reactive cytotoxic intermediates.

The process begins with the passive diffusion of this compound into the microbial cell.[1] Once inside, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin.[2] This reduction leads to the formation of a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[3] These reactive species are the ultimate effectors of this compound's bactericidal activity, causing damage to DNA and other vital cellular components, ultimately leading to cell death.[2][4]

The key enzymatic players in this activation cascade are nitroreductases, which catalyze the reduction of the nitro group. These enzymes can be broadly categorized into two types:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as NfsA and NfsB from Escherichia coli, typically use NAD(P)H as a cofactor and are not inhibited by the presence of oxygen.[5]

-

Type II (Oxygen-Sensitive) Nitroreductases: The activity of these enzymes is inhibited by oxygen.

In many anaerobic organisms, the pyruvate:ferredoxin oxidoreductase (PFOR) system plays a pivotal role in providing the low-redox electrons necessary for this compound activation. PFOR, in conjunction with ferredoxin, has a sufficiently low redox potential to efficiently reduce this compound.[2]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Giardia, Entamoeba, and Trichomonas Enzymes Activate this compound (Nitroreductases) and Inactivate this compound (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Metronidazole's Impact on the Gut Microbiome: An In-depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of early research on the effects of metronidazole on the gut microbiome. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the seminal studies in this field, focusing on quantitative data, experimental methodologies, and the biological pathways affected by this compound-induced microbial shifts.

Executive Summary

This compound, a nitroimidazole antibiotic, has long been a cornerstone for treating anaerobic bacterial infections. Early investigations into its impact on the gut microbiome revealed significant alterations in the composition and diversity of intestinal bacteria. These studies, primarily conducted in animal models, laid the groundwork for our current understanding of how this widely used antibiotic shapes the microbial landscape of the gut. Key findings from this body of research demonstrate that this compound consistently reduces the abundance of anaerobic bacteria, leading to notable shifts in the ratios of major bacterial phyla and a decrease in microbial diversity. Furthermore, these changes in the gut microbiota have been linked to significant alterations in host metabolic pathways, including bile acid metabolism and mechanisms related to the integrity of the intestinal mucus layer and oxidative stress. This guide synthesizes the quantitative data and experimental protocols from these foundational studies and visually represents the key signaling pathways involved.

Quantitative Impact of this compound on Gut Microbiota Composition

Early studies consistently demonstrated that this compound induces significant changes in the gut microbiota. The following tables summarize the key quantitative findings from research conducted in various animal models.

Table 2.1: Changes in Relative Abundance of Major Bacterial Phyla

| Animal Model | Dosage & Duration | Bacteroidetes | Firmicutes | Proteobacteria | Actinobacteria | Fusobacteria | Reference |

| Mice | 100 mg/kg/day, 14 days | Increased | Decreased | No significant change | Increased | Not Reported | [1](2) |

| Mice | Not Specified | Increased | Decreased | Not Reported | Not Reported | Not Reported | [3](3) |

| Dogs | 15 mg/kg, twice daily, 7 days | ↓ (from 24.3% to 0.7%) | No significant change | ↑ (from 3.5% to 32.3%) | ↑ (from 1.6% to 5.1%) | ↓ (from 14.5% to 0.6%) | [4](5) |

| Rats | 1 mg/mL in drinking water, 7 days | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6](7) |

Table 2.2: Impact on Gut Microbial Diversity Indices

| Animal Model | Dosage & Duration | Shannon Index | Chao1 Index | Simpson Index | Reference |

| Dogs | 15 mg/kg, twice daily, 14 days | Decreased | Decreased | Not Reported | [4](5) |

| Mice | 100 mg/kg/day, 14 days | No significant change | Not Reported | Not Reported | [1](2) |

Table 2.3: Changes in Abundance of Specific Bacterial Genera

| Animal Model | Dosage & Duration | Increased Genera | Decreased Genera | Reference |

| Mice | 100 mg/kg/day, 14 days | Bacteroides, Prevotella, Sutterella | Coprococcus | [1](2) |

| Rats | 1 mg/mL in drinking water, 7 days | Bifidobacterium, Enterobacteria | Not Reported | [6](7) |

| Dogs | 15 mg/kg, twice daily, 14 days | Streptococcus, E. coli | Faecalibacterium, Turicibacter, Fusobacterium, C. hiranonis | [4](--INVALID-LINK-- |

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Effect of various antibiotics on modulation of intestinal microbiota and bile acid profile in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innerbuddies.com [innerbuddies.com]

- 5. Effects of this compound on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifidobacterium and the intestinal mucus layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Foundational Guide to the Pharmacokinetics of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of metronidazole, an essential antimicrobial agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been extensively studied in humans and various animal models. The data presented below is summarized for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Oral Administration)

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | ~80% to >90% | % | [1][2][3][4] |

| Time to Peak Concentration (Tmax) | 1 - 2 | hours | [1][2] |

| Peak Plasma Concentration (Cmax) - 250 mg dose | 3.7 - 6.2 | µg/mL | [5][6] |

| Peak Plasma Concentration (Cmax) - 500 mg dose | 8.0 - 13.0 | µg/mL | [7][8] |

| Volume of Distribution (Vd) | 0.51 - 1.1 | L/kg | [3][4] |

| Plasma Protein Binding | < 20% | % | [1][4] |

| Elimination Half-life (t½) | 6 - 14 | hours | [2][3] |

| Total Body Clearance | 4.09 | L/hr | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Models

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference(s) |

| Mouse | 100 mg/kg i.p. | - | - | 6.98 | [10] |

| Minipig | 50 mg/kg oral gavage | - | - | - | [11] |

| Rabbit | Topical Gel (0.75%) | - | 2.5 | - | [12] |

| Minipig | Topical Gel (0.75%) | - | 16.5 | - | [12] |

Experimental Protocols

Standardized experimental protocols are crucial for generating reliable and reproducible pharmacokinetic data. Below are detailed methodologies for key experiments cited in the literature.

Determination of this compound Concentration in Plasma

A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1.1. HPLC Method

-

Sample Preparation :

-

Chromatographic Conditions :

-

Quantification : A standard curve is generated using known concentrations of this compound to determine the concentration in the unknown samples. The linear range is typically from 0.05 to 30 µg/mL.[13][14]

2.1.2. LC-MS/MS Method

-

Sample Preparation :

-

Chromatographic and Mass Spectrometric Conditions :

-

Quantification : This method offers high sensitivity, with a calibration range that can be established from 0.01 to 10.0 µg/mL.[16]

In Vivo Pharmacokinetic Studies in Animal Models

-

Animal Selection : Common models include mice, rats, dogs, and minipigs, chosen based on the study's objectives and the relevance of their metabolism to humans.[17]

-

Dosing and Sample Collection :

-

Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).[10][11]

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

-

Process the blood samples to obtain plasma, which is then stored frozen until analysis.[18]

-

-

Data Analysis :

-

Analyze plasma samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

-

Use pharmacokinetic software to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[17]

-

Calculate key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[17]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.

This compound Metabolism Pathway

This compound is primarily metabolized in the liver through oxidation and glucuronidation.

Caption: Hepatic metabolism of this compound.

Mechanism of Action: Reductive Activation

This compound is a prodrug that requires reductive activation by anaerobic organisms to become cytotoxic.

Caption: Reductive activation of this compound in anaerobic cells.

Experimental Workflow for a Human Pharmacokinetic Study

A typical workflow for a clinical pharmacokinetic study of this compound is outlined below.

Caption: Workflow for a human pharmacokinetic study.

References

- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in healthy adult volunteers after tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Clinical Pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Pharmacokinetics and bioavailability of this compound after tablets, suppositories and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. A Single-Dose Pharmacokinetic Study of this compound Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of this compound Dermal Pharmacokinetics Between Mini-pig and Rabbit. - Rutgers University, Center for Dermal Research [cdr.digitellinc.com]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of this compound in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Population Pharmacokinetics of this compound Evaluated Using Scavenged Samples from Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Metronidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole, a nitroimidazole antimicrobial agent, has long been a cornerstone in the treatment of anaerobic and protozoal infections. Beyond its well-established microbicidal functions, a growing body of evidence illuminates its significant anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive exploration of the mechanisms underpinning this compound's anti-inflammatory effects, detailed experimental protocols for their investigation, and a quantitative analysis of its impact on key inflammatory mediators. This document is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and harness the anti-inflammatory potential of this compound.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating neutrophil function and interfering with pro-inflammatory signaling cascades.

Inhibition of Neutrophil-Mediated Oxidative Stress

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of reactive oxygen species (ROS) by neutrophils, a critical event in the inflammatory process.[1] This is not achieved by direct scavenging of ROS, but rather by modulating neutrophil cellular functions. Studies have shown that this compound can decrease the generation of ROS by neutrophils, which can mitigate oxidative tissue damage at sites of inflammation.[2]

Modulation of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines. This includes a notable reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] This inhibitory effect on cytokine production is a crucial component of its ability to dampen the inflammatory response. In studies on human periodontal ligament cells, this compound was able to inhibit the production of IL-1β, IL-6, IL-8, IL-12, and TNF-α.[1]

Interference with Key Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are linked to its ability to modulate intracellular signaling pathways that orchestrate the inflammatory response. Evidence suggests that this compound can interfere with the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

-

TLR4 Signaling Pathway: TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiates a signaling cascade that leads to the activation of NF-κB. This pathway involves the adapter protein MyD88. While direct interaction is still under investigation, this compound's ability to reduce the inflammatory response to LPS suggests a potential modulatory effect on the TLR4-MyD88-NF-κB axis.[5][6][7][8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vivo Inhibition of Pro-inflammatory Cytokines by this compound in a Carrageenan-Induced Paw Edema Mouse Model [3]

| Treatment Group | Dose (mg/kg) | IL-1β Reduction (%) | TNF-α Reduction (%) |

| This compound | 2 | Significant | Significant |

| This compound | 20 | Significant | Significant |

| This compound | 200 | Significant | Significant |

| Indomethacin (Reference) | 10 | Significant | Significant |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in Human Periodontal Ligament Cells [1][2]

| Cytokine | Inhibition Observed |

| IL-1β | Yes |

| IL-6 | Yes |

| IL-8 | Yes |

| IL-12 | Yes |

| TNF-α | Yes |

Note: Specific IC50 values and dose-response curves were not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Assay for Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells in response to an inflammatory stimulus.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [9][10][11][12]

-

Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Pre-treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

-

Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours). Include an unstimulated control.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Neutrophil Oxidative Burst Assay

Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.

Methodology: Luminol-Dependent Chemiluminescence Assay [13][14][15][16][17]

-

Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using a density gradient centrifugation method.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound Incubation: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.

-

Chemiluminescence Measurement:

-

In a 96-well white plate, add the neutrophil suspension.

-

Add luminol, a chemiluminescent probe, and horseradish peroxidase (HRP).

-

Stimulate the neutrophils with an activating agent such as phorbol 12-myristate 13-acetate (PMA).

-

-

Data Acquisition: Immediately measure the chemiluminescence in a luminometer over a time course.

-

Data Analysis: Calculate the integral of the chemiluminescence signal over time to determine the total ROS production. Compare the results from this compound-treated cells to the control.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To determine the effect of this compound on the activation of the NF-κB pathway by assessing the degradation of IκBα.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293) and treat with this compound followed by an inflammatory stimulus (e.g., TNF-α).

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for IκBα. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the loading control and compare the levels between different treatment groups. A higher level of IκBα in this compound-treated cells compared to the stimulated control would indicate inhibition of NF-κB activation.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathways involved in this compound's anti-inflammatory effects and the experimental workflow for their investigation.

Signaling Pathways

Experimental Workflow

Conclusion